3,6-Dibromopyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

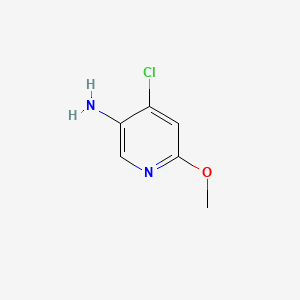

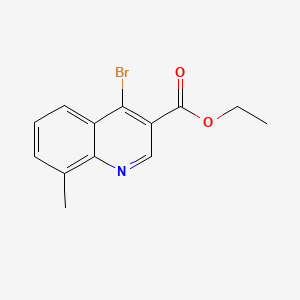

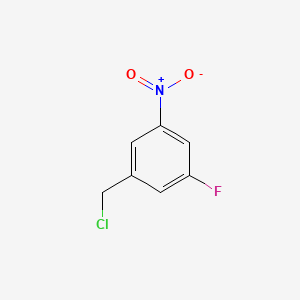

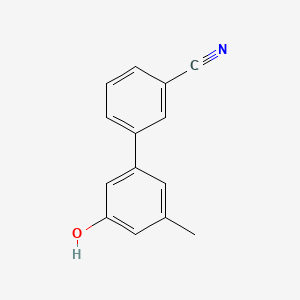

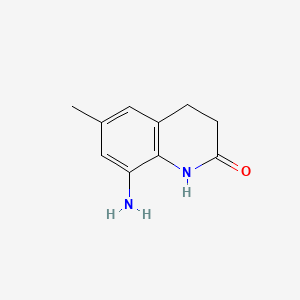

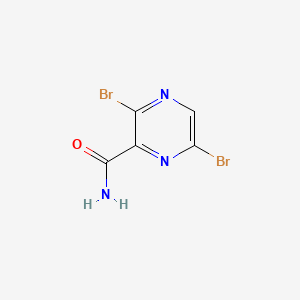

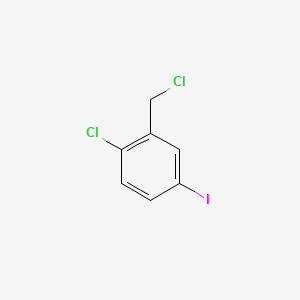

3,6-Dibromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3Br2N3O and a molecular weight of 280.90482 . It is used in the industry .

Synthesis Analysis

The synthesis of 3,6-Dibromopyrazine-2-carboxamide involves a series of steps. For instance, one step involves the use of 3,6-Dibromopyrazine-2-carboxylic acid in DMF to which NHCl, HATU, and DIEA are added. The mixture is then stirred at 25°C for 1 hour .Molecular Structure Analysis

The molecular structure of 3,6-Dibromopyrazine-2-carboxamide consists of a pyrazine ring with two bromine atoms attached at the 3 and 6 positions and a carboxamide group at the 2 position .Physical And Chemical Properties Analysis

3,6-Dibromopyrazine-2-carboxamide is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Derivatives for Medicinal Chemistry : Research demonstrates the transformation of compounds like 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-ones and 4-mercapto-2-trifluoromethylpteridine, indicating the versatility of pyrazine derivatives in synthesizing compounds with potential medicinal applications (Albert, 1979).

Anticancer and Anti-inflammatory Agents : A study on pyrazolopyrimidines derivatives highlights their synthesis and evaluation as anticancer and anti-5-lipoxygenase agents, suggesting the potential of pyrazine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Catalytic Aminocarbonylation : A research article describes the use of nitrogen-containing iodo-heteroaromatics, like iodopyrazine, in homogeneous catalytic aminocarbonylation, useful in synthesizing N-substituted nicotinamide related compounds of biological importance (Takács et al., 2007).

Inhibitors of Protein Kinase : Another study shows how 5-Aminopyrazole-4-carboxamide is utilized to create selective inhibitors of calcium-dependent protein kinase-1, which have potential applications in treating diseases caused by Toxoplasma gondii and Cryptosporidium parvum (Zhang et al., 2014).

Antimycobacterial Evaluation : Alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been studied for their antimycobacterial properties, indicating the role of pyrazine derivatives in developing treatments against Mycobacterium tuberculosis (Servusová-Vaňásková et al., 2015).

Synthesis of Antiviral Compounds : Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an antiviral compound based on pyrazine carboxamide, has been studied extensively for its activity against RNA viruses including influenza and COVID-19 (Konstantinova et al., 2022).

Corrosion Inhibition : N-hydroxypyrazine-2-carboxamide has been identified as a green and effective corrosion inhibitor for protecting mild steel in acidic environments, demonstrating an application in industrial chemistry (Dewangan et al., 2022).

Safety and Hazards

According to the safety data sheet, 3,6-Dibromopyrazine-2-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water and consult a physician . It should be stored in a well-ventilated place and kept tightly closed .

Propiedades

IUPAC Name |

3,6-dibromopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCACYWIPUIXAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729043 |

Source

|

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1301613-77-3 |

Source

|

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)